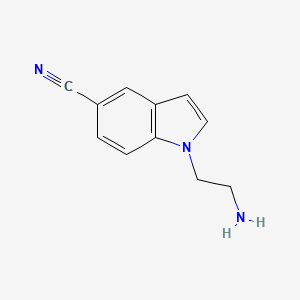

1H-Indol-5-carbonitril, 1-(2-Aminoethyl)-

Übersicht

Beschreibung

“1H-Indole-5-carbonitrile, 1-(2-aminoethyl)-” is a compound that has been used for the preparation of potential fructose bisphosphatase inhibitors . It is also a reactant for the preparation of (indolylamino)thienopyridine-carbonitriles using substitution and Suzuki cross-coupling as potential protein kinase Cθ inhibitors .

Synthesis Analysis

The synthesis of indole derivatives often involves cross-coupling reactions . For instance, the preparation of polysubstituted indole-2-carbonitriles involves a cross-coupling reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles . The Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-couplings have been used to afford a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles .Molecular Structure Analysis

The molecular formula of “3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride” is C11H12ClN3 . The structure of indole derivatives can be found in various databases .Chemical Reactions Analysis

Indole derivatives are often used as reactants for various chemical reactions. For instance, they have been used for the parallel synthesis of dihydroisoquinolines via silver and L-proline co-catalyzed three-component coupling reactions . They have also been used for the chemoselective and regioselective preparation of benzoyl indoles .Physical and Chemical Properties Analysis

The physical and chemical properties of “1H-Indole-5-carbonitrile, 1-(2-aminoethyl)-” can be found in various databases. For instance, the compound is a powder with a melting point of 106-108 °C (lit.) . Its molecular weight is 142.16 g/mol . The molecular formula of “3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride” is C11H12ClN3 .Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Indolderivate, einschließlich 1H-Indol-5-carbonitril, wurden auf ihre antiviralen Eigenschaften untersucht. Verbindungen mit dem Indolkern haben eine inhibitorische Aktivität gegen verschiedene Viren gezeigt, darunter Influenza A und Coxsackie B4-Virus. Das Vorhandensein des Indolrings trägt zur Fähigkeit der Verbindung bei, mit hoher Affinität an mehrere Rezeptoren zu binden, was bei der Entwicklung neuer antiviraler Wirkstoffe von Vorteil ist .

Entzündungshemmende Aktivität

Das entzündungshemmende Potenzial von Indolderivaten ist ein weiterer wichtiger Forschungsbereich. Diese Verbindungen können Entzündungswege modulieren und so die Grundlage für die Entwicklung neuer entzündungshemmender Medikamente schaffen. Der Indolkern spielt eine entscheidende Rolle im Pharmakophor und verstärkt die biologische Aktivität dieser Moleküle .

Antikrebsaktivität

Indolbasierte Verbindungen wurden auf ihre Antikrebsaktivitäten untersucht. Sie können mit verschiedenen zellulären Zielstrukturen interagieren und die Proliferation von Krebszellen stören. Die Erforschung von 1H-Indol-5-carbonitril-Derivaten könnte zu neuartigen Behandlungen für verschiedene Krebsarten führen, die die inhärente biologische Aktivität der Indolstruktur nutzen .

Antimikrobielle Aktivität

Die antimikrobiellen Eigenschaften von Indolderivaten sind gut dokumentiert. Diese Verbindungen können gegen ein breites Spektrum von Mikroorganismen wirken, darunter Bakterien und Pilze. Die strukturellen Merkmale von Indol, wie das elektronenreiche aromatische System, tragen zu seiner antimikrobiellen Wirksamkeit bei .

Antidiabetische Aktivität

Forschungen haben gezeigt, dass Indolderivate therapeutisches Potenzial bei der Behandlung von Diabetes haben könnten. Durch die Beeinflussung von Insulin-Signalwegen können diese Verbindungen dazu beitragen, den Blutzuckerspiegel zu regulieren. Die Erforschung von 1H-Indol-5-carbonitril in diesem Zusammenhang könnte zu neuen Antidiabetika führen .

Neuroprotektive Aktivität

Indolderivate haben sich als vielversprechend für den Einsatz als neuroprotektive Mittel erwiesen. Sie könnten Schutz vor neurodegenerativen Erkrankungen bieten, indem sie Neurotransmittersysteme modulieren und neuronale Zellen vor Schäden schützen. Die Fähigkeit des Indolkerns, die Blut-Hirn-Schranke zu überwinden, macht ihn in diesem Bereich besonders nützlich .

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for developing new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

These compounds have been found to exhibit a broad spectrum of biological activities, indicating their involvement in numerous biochemical pathways .

Result of Action

Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they have significant molecular and cellular effects .

Zukünftige Richtungen

The future directions of research on “1H-Indole-5-carbonitrile, 1-(2-aminoethyl)-” could involve exploring its potential applications in medicinal chemistry and pharmacological research . The development of new synthetic methods and the study of its biological activities could also be areas of future research .

Biochemische Analyse

Biochemical Properties

1H-Indole-5-carbonitrile, 1-(2-aminoethyl)- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 1H-Indole-5-carbonitrile, 1-(2-aminoethyl)-, have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents . These interactions often involve hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to the compound’s stability and efficacy in biochemical reactions.

Cellular Effects

1H-Indole-5-carbonitrile, 1-(2-aminoethyl)- exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, such as kinases and transcription factors, leading to changes in gene expression and cellular responses . Additionally, 1H-Indole-5-carbonitrile, 1-(2-aminoethyl)- may affect cellular metabolism by altering the activity of metabolic enzymes and pathways, thereby impacting cell growth, differentiation, and survival.

Molecular Mechanism

The molecular mechanism of action of 1H-Indole-5-carbonitrile, 1-(2-aminoethyl)- involves its interactions with various biomolecules, including enzymes and receptors. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes, such as proteases and kinases, by binding to their active sites and preventing substrate access . Additionally, 1H-Indole-5-carbonitrile, 1-(2-aminoethyl)- may activate specific receptors, triggering downstream signaling cascades that result in altered cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Indole-5-carbonitrile, 1-(2-aminoethyl)- can change over time due to factors such as stability and degradation. Studies have shown that indole derivatives can undergo chemical degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to 1H-Indole-5-carbonitrile, 1-(2-aminoethyl)- may result in adaptive cellular responses, such as changes in gene expression and protein levels, which can influence the compound’s overall efficacy and safety.

Dosage Effects in Animal Models

The effects of 1H-Indole-5-carbonitrile, 1-(2-aminoethyl)- in animal models can vary depending on the dosage administered. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without causing significant toxicity . At higher doses, 1H-Indole-5-carbonitrile, 1-(2-aminoethyl)- may induce toxic or adverse effects, including organ damage and altered physiological functions. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

1H-Indole-5-carbonitrile, 1-(2-aminoethyl)- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may contribute to their biological activity . Additionally, 1H-Indole-5-carbonitrile, 1-(2-aminoethyl)- may influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes and pathways.

Transport and Distribution

The transport and distribution of 1H-Indole-5-carbonitrile, 1-(2-aminoethyl)- within cells and tissues are mediated by various transporters and binding proteins. These interactions can affect the compound’s localization, accumulation, and overall bioavailability . For instance, indole derivatives may be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters, which can influence their intracellular concentrations and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 1H-Indole-5-carbonitrile, 1-(2-aminoethyl)- can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives may localize to the nucleus, where they can interact with DNA and transcription factors to regulate gene expression. Alternatively, they may accumulate in the mitochondria, affecting cellular energy production and metabolism.

Eigenschaften

IUPAC Name |

1-(2-aminoethyl)indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-4-6-14-5-3-10-7-9(8-13)1-2-11(10)14/h1-3,5,7H,4,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIDLHZLCDPEOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CCN)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B1448510.png)

![3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1448519.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonamide](/img/structure/B1448520.png)

![tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate](/img/structure/B1448522.png)

![2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride](/img/structure/B1448529.png)